3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1-[2-(trifluoromethyl)benzenesulfonyl]azetidine
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Overview
Description
3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1-[2-(trifluoromethyl)benzenesulfonyl]azetidine is a complex organic compound that features a unique combination of a thieno[3,2-c]pyridine ring system and an azetidine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1-[2-(trifluoromethyl)benzenesulfonyl]azetidine typically involves multi-step organic synthesis. The process begins with the preparation of the thieno[3,2-c]pyridine core, which can be synthesized through cyclization reactions involving thiophene derivatives and appropriate nitrogen sources. The azetidine ring is then introduced through nucleophilic substitution reactions, often using azetidine derivatives and sulfonyl chlorides under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced catalytic systems, high-throughput screening for reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1-[2-(trifluoromethyl)benzenesulfonyl]azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the azetidine and thieno[3,2-c]pyridine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .
Scientific Research Applications
3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1-[2-(trifluoromethyl)benzenesulfonyl]azetidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1-[2-(trifluoromethyl)benzenesulfonyl]azetidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine: Shares the thieno[3,2-c]pyridine core but lacks the azetidine and sulfonyl groups.
Clopidogrel: A well-known thienopyridine derivative used as an antiplatelet agent.
Uniqueness
3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1-[2-(trifluoromethyl)benzenesulfonyl]azetidine is unique due to its combination of the thieno[3,2-c]pyridine core with an azetidine ring and a trifluoromethylbenzenesulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
5-[1-[2-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O2S2/c18-17(19,20)14-3-1-2-4-16(14)26(23,24)22-10-13(11-22)21-7-5-15-12(9-21)6-8-25-15/h1-4,6,8,13H,5,7,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQAGHLMGAOLTPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C3CN(C3)S(=O)(=O)C4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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